molecular formula C20H22ClFN2O3S B11344991 N-(3-chloro-4-fluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(3-chloro-4-fluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11344991
M. Wt: 424.9 g/mol
InChI Key: RTVXTSMZCTZMOG-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-1-[(4-methylphenyl)methanesulfonyl]piperidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique chemical structure, which includes a piperidine ring, a carboxamide group, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-1-[(4-methylphenyl)methanesulfonyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Substitution on the Phenyl Rings: The chloro and fluoro substituents are introduced through halogenation reactions, while the methyl group is added via alkylation.

    Sulfonylation: The methanesulfonyl group is introduced through a sulfonylation reaction, typically using methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methyl group.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Research: The compound can be used in studies investigating receptor binding and signal transduction pathways.

    Industrial Applications: It may be utilized in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-[(4-methylphenyl)methanesulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it could act as an agonist or antagonist at certain receptors, influencing neurotransmitter release or uptake.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound shares the chloro and fluoro substituents on the phenyl ring but has a different core structure.

    N-(3-Chloro-4-fluorophenyl)piperidine-4-carboxamide: Similar in structure but lacks the methanesulfonyl group.

Uniqueness

N-(3-Chloro-4-fluorophenyl)-1-[(4-methylphenyl)methanesulfonyl]piperidine-4-carboxamide is unique due to the combination of its piperidine ring, carboxamide group, and the specific pattern of substituents. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H22ClFN2O3S

Molecular Weight

424.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H22ClFN2O3S/c1-14-2-4-15(5-3-14)13-28(26,27)24-10-8-16(9-11-24)20(25)23-17-6-7-19(22)18(21)12-17/h2-7,12,16H,8-11,13H2,1H3,(H,23,25)

InChI Key

RTVXTSMZCTZMOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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